molecular formula C11H20O2 B13524284 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid

3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid

Cat. No.: B13524284
M. Wt: 184.27 g/mol
InChI Key: PKZPCVLZVDCNKZ-UHFFFAOYSA-N
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Description

3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid typically involves the following steps:

    Cyclohexane Derivatization: Starting with cyclohexane, an ethyl group is introduced at the 4-position through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.

    Hydrogenation: The resulting ethylcyclohexane is subjected to hydrogenation to ensure the correct stereochemistry (1r,4r).

    Carboxylation: The ethylcyclohexane derivative is then carboxylated using a Grignard reagent, such as ethylmagnesium bromide, followed by carbonation with carbon dioxide to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the propanoic acid moiety, where the carboxyl group can be replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Thionyl chloride (SOCl₂)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

In biological research, this compound can be used to study the effects of cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the metabolism and biotransformation of similar structures.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects. The compound’s structure-activity relationship (SAR) is of particular interest in drug design.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylpropanoic acid: Lacks the ethyl substitution, leading to different steric and electronic properties.

    4-Ethylcyclohexanecarboxylic acid: Similar structure but with the carboxyl group directly attached to the cyclohexane ring.

    3-((1r,4r)-4-Methylcyclohexyl)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-((1r,4r)-4-Ethylcyclohexyl)propanoic acid is unique due to the specific placement of the ethyl group and the propanoic acid moiety, which confer distinct steric and electronic characteristics. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-ethylcyclohexyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZPCVLZVDCNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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